molecular formula C11H17NO2 B2997109 (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine CAS No. 1432041-34-3

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

Cat. No. B2997109
M. Wt: 195.262
InChI Key: YSSOSLLMPJZTLY-UHFFFAOYSA-N
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Patent
US09388149B2

Procedure details

A solution of 2.51 g (9.7 mmol, 1 eq) of 2-[azido-(2-methyltetrahydrofuran-2-yl)methyl]-5-methylfuran in 45 ml of ethanol was stirred at hydrogen atmospheric pressure in the presence of 323 mg (15% by weight) of palladium on carbon (Pd/C) at 10% for 16 hours. The reaction medium was filtered and the filtrate was evaporated. 1.82 g of (5-methylfuran-2-yl)(2-methyltetrahydrofuran-2-yl)methanamine were obtained. Yield=96%. TLC/SiO2: heptane/EtOAc (60/40), developing with KMnO4.
Name
2-[azido-(2-methyltetrahydrofuran-2-yl)methyl]-5-methylfuran
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
323 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:11]1([CH3:16])[CH2:15][CH2:14][CH2:13][O:12]1)[C:5]1[O:6][C:7]([CH3:10])=[CH:8][CH:9]=1)=[N+]=[N-].[H][H]>C(O)C.[Pd]>[CH3:10][C:7]1[O:6][C:5]([CH:4]([C:11]2([CH3:16])[CH2:15][CH2:14][CH2:13][O:12]2)[NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
2-[azido-(2-methyltetrahydrofuran-2-yl)methyl]-5-methylfuran
Quantity
2.51 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C=1OC(=CC1)C)C1(OCCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
323 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C(N)C1(OCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.